(Methacryloxymethyl)dimethylethoxysilane
Overview
Description
(Methacryloxymethyl)dimethylethoxysilane is an organosilicon compound with the molecular formula C9H18O3Si . It has a molar mass of 202.32 g/mol . The compound is also known by other names such as [Ethoxy (dimethyl)silyl]methyl methacrylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a methacrylate group attached to a dimethylethoxysilane group . The compound has 3 hydrogen bond acceptors and 6 freely rotating bonds .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 0.9±0.1 g/cm³ and a boiling point of 200.3±23.0 °C at 760 mmHg . The compound has a flash point of 62.4±18.2 °C . It has a molar refractivity of 55.5±0.3 cm³ and a polarizability of 22.0±0.5 x 10^-24 cm³ .
Scientific Research Applications
Thermoresponsive Polymers
Research led by Kashio et al. (2010) developed a thermoresponsive polymer by graft polymerization from polysilsesquioxane, aiming to introduce hydrophobic aggregation properties in aqueous solutions. This approach indicates the potential of using (Methacryloxymethyl)dimethylethoxysilane derivatives for temperature-sensitive applications, which could be beneficial in smart materials and drug delivery systems (Kashio et al., 2010).
Surface Modification for Hydrophobicity
García et al. (2007) explored the modification of silanol-containing surfaces using methoxysilanes, achieving tunable hydrophilic, hydrophobic, and super-hydrophobic surfaces. This study underscores the significant role of this compound derivatives in creating surface coatings with desired wetting properties, which could find applications in protective coatings and self-cleaning surfaces (García et al., 2007).
Biocompatible Block Copolymers
A study by Ma et al. (2003) on the synthesis of biocompatible block copolymers using 2-Methacryloyloxyethyl phosphorylcholine in protic media presents an example of the application of methacrylate derivatives in biomedical engineering. These copolymers are designed to exhibit compatibility with biological environments, suggesting their utility in medical implants and tissue engineering (Ma et al., 2003).
Hybrid Nanocomposites
Zhang and Laine (2000) reported the synthesis of octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and its octamethacrylate derivative, highlighting the potential of this compound derivatives in forming hybrid nanocomposites. These materials could be pivotal in advancing the fields of electronics, photonics, and nanotechnology due to their unique structural and functional properties (Zhang and Laine, 2000).
Electrolyte Solvents for Li-ion Batteries
Amine et al. (2006) synthesized novel silane compounds as non-aqueous electrolyte solvents in lithium-ion batteries. This research illustrates the application of silane derivatives in improving the performance and safety of energy storage devices, which is critical for the development of more efficient and reliable batteries (Amine et al., 2006).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(Methacryloxymethyl)dimethylethoxysilane plays a significant role in biochemical reactions due to its reactive methacrylate group. This group allows the compound to interact with various enzymes and proteins, facilitating polymerization and cross-linking processes. The compound can form covalent bonds with amino acids in proteins, leading to the modification of protein structures and functions. Additionally, this compound can interact with nucleophilic groups in biomolecules, such as thiol and hydroxyl groups, further influencing biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein activity and localization, impacting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The methacrylate group in the compound can undergo nucleophilic addition reactions with amino acids, leading to the formation of stable adducts. This interaction can result in the inhibition or activation of enzymes, depending on the specific amino acid residues involved. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of moisture, leading to the formation of methacrylic acid and other byproducts. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular and tissue function. At higher doses, this compound can exhibit toxic effects, including cytotoxicity, genotoxicity, and adverse effects on organ function. Threshold effects have been observed, where specific dosage levels result in significant changes in biological responses. It is important to carefully control the dosage of this compound in experimental studies to avoid potential toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, leading to the formation of methacrylic acid and other metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within cells. The interaction of this compound with metabolic enzymes can also affect the overall metabolic balance within tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cells, this compound can interact with intracellular proteins and other biomolecules, leading to its localization in specific cellular compartments. The distribution of the compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or organelles, through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
[ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-6-12-13(4,5)7-11-9(10)8(2)3/h2,6-7H2,1,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQFCBLYUTWWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585328 | |
Record name | [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5577-70-8 | |
Record name | [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Methacryloxymethyl)dimethylethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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